molecular formula C12H28BK B1630737 Potassium;tri(butan-2-yl)boranuide CAS No. 54575-49-4

Potassium;tri(butan-2-yl)boranuide

Cat. No.: B1630737
CAS No.: 54575-49-4
M. Wt: 222.26 g/mol
InChI Key: NHEDTYWJTOUTDG-UHFFFAOYSA-N
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Description

K-Selectride Solution is a reducing agent used as a reagent in the reduction of conjugated enones and ketones and as well as stereoselective organic synthesis.

Scientific Research Applications

1. As a Reducing Agent in Organic Synthesis

Potassium tri-sec-butylborohydride serves as a versatile reducing agent in organic synthesis. For example, it has been used for the stereospecific reduction of cyclic ketones, where the stereoselectivities varied depending on the steric requirements of the alkoxy group (Brown, Cha, & Nazer, 1984). It's also employed in the reduction of 2-keto-β-D-arabino-hexopyranosides to β-D-mannosides, showcasing its utility in carbohydrate chemistry (Lichtenthaler, Lergenmüller, Peters, & Varga, 2003).

2. In Synthesis of Metal Dithionites

This compound has been instrumental in synthesizing lithium, sodium, and potassium salts of dithionite anion by reacting sulfur dioxide with metal tri-sec-butylborohydride in a non-aqueous environment, highlighting its role in inorganic chemistry (Chmielewski & Bennett, 1986).

3. Characterization of Reductive Properties

The reductive properties of potassium tri-sec-butylborohydride have been thoroughly investigated. For instance, its reaction with various organic compounds under standard conditions has been documented, providing insights into its selectivity and reactivity (Yoon, Hwang, & Yang, 1989).

4. In Organometallic Chemistry

In organometallic chemistry, potassium tri-sec-butylborohydride is used to create unique organometallic compounds. It's been applied in the synthesis and study of tricarbonylnitrosylmanganate(2−), an air-sensitive compound with distinct properties (Chen & Ellis, 2000).

5. Applications in Medicinal Chemistry

This compound has played a role in the synthesis of complex molecules in medicinal chemistry, such as in the stereocontrolled total synthesis of thienamycin, an antibiotic, from L-aspartic acid (Salzmann, Ratcliffe, Bouffard, & Christensen, 1980).

Mechanism of Action

Target of Action

Potassium Tri-sec-butylborohydride, also known as potassium;tri(butan-2-yl)boranuide, is primarily used as a reducing agent . Its primary targets are carbonyl compounds, specifically ketones . The role of these targets is crucial in various chemical reactions, particularly in the formation of alcohols from ketones .

Mode of Action

The interaction of Potassium Tri-sec-butylborohydride with its targets involves the transfer of a hydride (H-) ion from the borohydride to the carbonyl carbon of the ketone . This results in the reduction of the ketone to an alcohol . The process is highly stereoselective, meaning it preferentially produces one stereoisomer over the other .

Biochemical Pathways

Potassium Tri-sec-butylborohydride is involved in the reduction part of various biochemical pathways. By converting ketones to alcohols, it can affect downstream reactions that depend on the presence of specific alcohols . The exact pathways and their downstream effects would depend on the specific ketones being targeted.

Result of Action

The molecular effect of Potassium Tri-sec-butylborohydride’s action is the reduction of a ketone to an alcohol . On a cellular level, if used in biological systems, this could potentially affect various cellular processes depending on the specific roles of the ketones and alcohols involved.

Action Environment

The action, efficacy, and stability of Potassium Tri-sec-butylborohydride can be influenced by various environmental factors. For instance, it is known to react violently with water, releasing flammable gases . Therefore, it must be handled in a dry environment. It is also sensitive to heat and may decompose when heated . These factors must be carefully controlled to ensure safe and effective use of Potassium Tri-sec-butylborohydride.

Biochemical Analysis

Biochemical Properties

Potassium Tri-sec-butylborohydride is known for its role in highly stereoselective reductions, particularly of ketones . It interacts with various biomolecules, inducing chemical rearrangements that are significant in organic chemistry .

Molecular Mechanism

At the molecular level, Potassium Tri-sec-butylborohydride acts as a reducing agent. It is known to have high stereoselectivity in the reduction of oxo to the hydroxy group . This involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

While specific temporal effects of Potassium Tri-sec-butylborohydride are not extensively documented, it’s known that this compound may darken on storage . It’s crucial to consider the product’s stability and potential degradation over time when conducting in vitro or in vivo studies .

Metabolic Pathways

Potassium Tri-sec-butylborohydride is involved in reduction reactions, which are key components of many metabolic pathways . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

Disclaimer: The information provided in this article is based on the current knowledge and available literature. It is advised to handle the compound with care and use it responsibly in a laboratory setting. Always refer to the safety data sheet and consult with a trained professional for handling instructions .

Properties

IUPAC Name

potassium;tri(butan-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEDTYWJTOUTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solution in THF: Clear water-white to yellow viscous liquid; [Merck Index]
Record name Potassium tri-sec-butylborohydride
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CAS No.

54575-49-4
Record name Potassium tri-sec-butylborohydride
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URL https://commonchemistry.cas.org/detail?cas_rn=54575-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Potassium tri-sec-butylborohydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054575494
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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